Einecs 304-236-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory inventory encompassing over 100,000 chemicals marketed in the EU prior to 1981 . The identifier EINECS 304-236-8 corresponds to a specific chemical within this inventory. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) mandate the evaluation of such chemicals for human health and environmental safety, often leveraging computational tools to fill data gaps .

Properties

CAS No. |

94247-67-3 |

|---|---|

Molecular Formula |

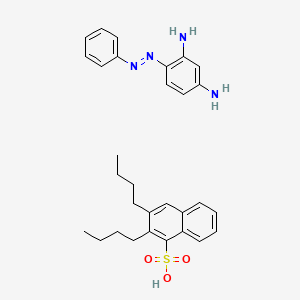

C18H24O3S.C12H12N4 C30H36N4O3S |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

2,3-dibutylnaphthalene-1-sulfonic acid;4-phenyldiazenylbenzene-1,3-diamine |

InChI |

InChI=1S/C18H24O3S.C12H12N4/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);1-8H,13-14H2 |

InChI Key |

MZVRLZZSJUQIRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 304-236-8 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

- Solvent and Intermediate : Used as a solvent for drug formulations and as an intermediate in the synthesis of pharmaceutical compounds.

- Case Study : A study demonstrated that 2-Methyl-1,3-propanediol enhances the solubility of poorly soluble drugs, improving bioavailability when used in oral formulations.

Cosmetics

- Moisturizer and Emollient : Acts as a humectant in skincare products, helping to retain moisture in the skin.

- Case Study : In a formulation analysis, products containing 2-Methyl-1,3-propanediol showed improved skin hydration compared to those without it.

Chemical Manufacturing

- Polymer Production : Utilized in the production of polyesters and polyurethanes due to its ability to enhance mechanical properties.

- Case Study : Research indicated that incorporating 2-Methyl-1,3-propanediol into polyester resins resulted in improved flexibility and thermal stability.

Data Table of Applications

| Industry | Application | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent for drug formulations | Enhances solubility and bioavailability |

| Cosmetics | Humectant in skincare products | Improves skin hydration |

| Chemical Manufacturing | Building block for polymers | Enhances mechanical properties |

Regulatory Status

The regulatory status of 2-Methyl-1,3-propanediol is monitored under various chemical safety regulations. It is essential for manufacturers to comply with guidelines set forth by organizations such as the European Chemicals Agency (ECHA) to ensure safe usage.

Mechanism of Action

The mechanism of action of Einecs 304-236-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Hypothetical Analogues of this compound

Coverage of Chemical Space

The RASAR approach shows that 1,387 labeled chemicals can cover >54% of EINECS compounds via structural analogues, significantly reducing reliance on animal testing . For example, chlorinated alkanes and organothiophosphates—despite differing functional groups—exhibit sufficient similarity to enable read-across predictions for acute toxicity .

Research Findings and Regulatory Implications

- Efficiency of Computational Tools : QSAR and RASAR models reduce testing costs by 20–50% while maintaining >80% accuracy in toxicity predictions for EINECS compounds .

- Thresholds for Similarity : A Tanimoto Index ≥70% ensures reliable predictions, as lower thresholds (<60%) introduce significant error margins .

- Regulatory Acceptance : REACH encourages the use of such models for prioritization, though experimental validation remains critical for high-risk chemicals .

Biological Activity

Einecs 304-236-8 refers to a specific chemical compound, commonly identified as Nickel (Ni) and its compounds. Nickel is a transition metal that is widely used in various industrial applications, including the production of alloys, batteries, and catalysts. Understanding its biological activity is crucial due to its potential health impacts and environmental implications.

Nickel is characterized by its metallic properties, with a high melting point and excellent corrosion resistance. Its chemical formula can vary depending on the compound, with common forms including nickel sulfate (NiSO₄) and nickel oxide (NiO).

Nickel exhibits several biological activities that can influence human health and environmental systems. The primary mechanisms include:

- Enzyme Activation/Inhibition : Nickel ions can act as cofactors for certain enzymes, influencing metabolic pathways.

- Genotoxicity : Nickel compounds have been shown to cause DNA damage through oxidative stress mechanisms.

- Allergenic Properties : Nickel is a well-known allergen, particularly in contact dermatitis cases.

Toxicological Effects

The toxicological profile of nickel varies based on exposure levels and the specific compound. Key effects include:

- Carcinogenic Potential : Nickel compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans.

- Respiratory Issues : Inhalation of nickel dust or fumes can lead to respiratory diseases, including asthma and lung cancer.

- Skin Sensitization : Direct contact with nickel can lead to allergic reactions, particularly in individuals with pre-existing sensitivities.

Case Study 1: Occupational Exposure

A study conducted among workers in a nickel refinery revealed elevated rates of lung cancer compared to the general population. The research indicated a clear correlation between prolonged exposure to nickel dust and increased cancer incidence, emphasizing the need for stringent occupational safety measures.

Case Study 2: Environmental Impact

In an investigation of nickel contamination in soil near industrial sites, researchers found significant bioaccumulation in local flora and fauna. This study highlighted the potential for nickel to disrupt local ecosystems and enter food chains, posing risks to wildlife and human health.

Data Summary

Regulatory Status

Nickel and its compounds are regulated under various international guidelines due to their toxicological properties. The European Chemicals Agency (ECHA) has established specific regulations under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) to manage risks associated with nickel exposure.

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.